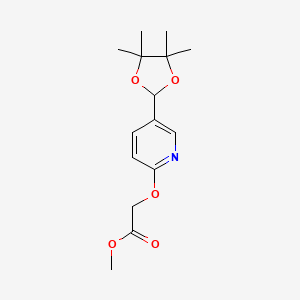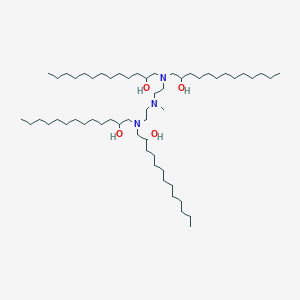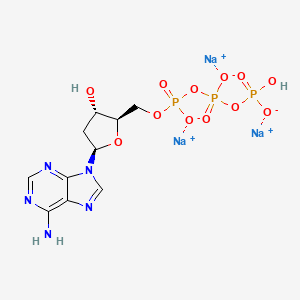
2'-Deoxyadenosine-5'-triphosphate (trisodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-triphosphate (trisodium) is a nucleotide used in cells for DNA synthesis or replication. It serves as a substrate for DNA polymerase, an enzyme that synthesizes DNA molecules from deoxyribonucleotides . This compound is crucial in various biological processes, including DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-5’-triphosphate (trisodium) typically involves the phosphorylation of 2’-deoxyadenosine. The process includes multiple steps:
Phosphorylation: 2’-Deoxyadenosine is phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine.
Purification: The resulting product is purified through ion-exchange chromatography to obtain the desired triphosphate compound.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-5’-triphosphate (trisodium) involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Types of Reactions:
Oxidation: 2’-Deoxyadenosine-5’-triphosphate (trisodium) can undergo oxidation reactions, although these are less common in biological systems.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.
Nucleophiles: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products:
Oxidation Products: Oxidation can lead to the formation of various oxidized nucleotides.
Substitution Products: Substitution reactions can result in modified nucleotides with different functional groups.
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-triphosphate (trisodium) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study DNA polymerase activity.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Employed in the production of DNA-based products and biotechnological applications
Mecanismo De Acción
2’-Deoxyadenosine-5’-triphosphate (trisodium) functions as a substrate for DNA polymerase. During DNA synthesis, the enzyme incorporates this nucleotide into the growing DNA strand by forming phosphodiester bonds. The triphosphate group provides the necessary energy for the polymerization reaction. The molecular targets include the active site of DNA polymerase, where the nucleotide binds and undergoes incorporation into the DNA strand .
Comparación Con Compuestos Similares
- 2’-Deoxycytidine-5’-triphosphate (trisodium)
- 2’-Deoxyguanosine-5’-triphosphate (trisodium)
- 2’-Deoxythymidine-5’-triphosphate (trisodium)
Uniqueness: 2’-Deoxyadenosine-5’-triphosphate (trisodium) is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymine during DNA replication, ensuring the accurate transmission of genetic information .
Propiedades
Fórmula molecular |
C10H13N5Na3O12P3 |
|---|---|
Peso molecular |
557.13 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
Clave InChI |
VEESQMCFNINIMU-PWDLANNDSA-K |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



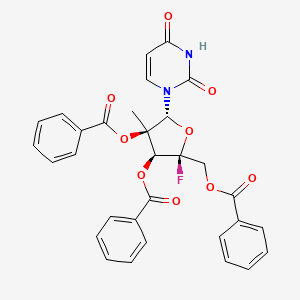
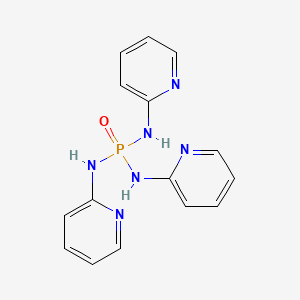
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)

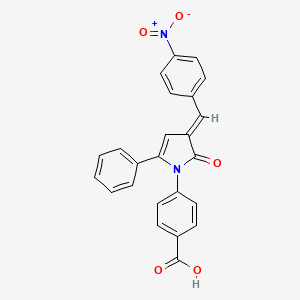
![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

